molecular formula C11H16FNS B13620421 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine

Cat. No.: B13620421
M. Wt: 213.32 g/mol
InChI Key: KLSIBWTZNWZCCS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group, a methylthio group, and a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Alkylation: The fluorophenyl intermediate is then subjected to alkylation to introduce the propan-2-amine backbone.

    Methylation and Thiolation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This method involves the sequential addition of reagents in a controlled environment.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine involves its interaction with various molecular targets. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, influencing their activity.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulate Neurotransmitter Release: It can modulate the release of neurotransmitters, impacting neural signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is unique due to the presence of both a fluorophenyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16FNS

Molecular Weight

213.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine

InChI

InChI=1S/C11H16FNS/c1-13-11(8-14-2)7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3

InChI Key

KLSIBWTZNWZCCS-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)CSC

Origin of Product

United States

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